Bisindolylmaleimida VII

Descripción general

Descripción

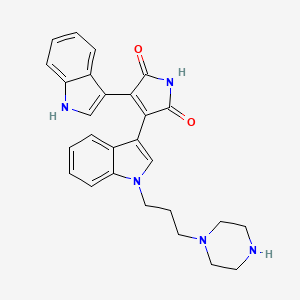

Bisindolylmaleimide VII is a selective inhibitor of protein kinase C . It has the molecular formula C27H27N5O2 and a molecular weight of 453.5 g/mol .

Synthesis Analysis

Bisindolylmaleimide (BIM)-type compounds, including Bisindolylmaleimide VII, arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . They are commonly the immediate synthetic precursors of indolocarbazoles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .Molecular Structure Analysis

The molecular structure of Bisindolylmaleimide VII includes two indole groups and a maleimide group . The compound is highly functionalized, which provides the opportunity to generate new derivatives with unique biological profiles .Chemical Reactions Analysis

Bisindolylmaleimide VII is recognized for its activity against protein kinases . It has been identified as a reference compound to benchmark a number of bioassays, including kinase inhibition .Physical And Chemical Properties Analysis

Bisindolylmaleimide VII has a molecular weight of 453.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Inhibición de la proteína quinasa

BIM VII pertenece a la clase de las bisindolylmaleimidas, ampliamente reconocida por su actividad contra las proteínas quinasas. Estos compuestos pueden ser altamente funcionalizados y manipulados químicamente, permitiendo la generación de nuevos análogos con perfiles biológicos únicos . Específicamente, BIM VII se ha investigado como un inhibidor de la proteína quinasa, lo que podría afectar varias vías de señalización celular.

Inhibición de la proteína Calmodulina

BIM VII, junto con otros derivados de la bisindolylmaleimida (como II, IV, X y XI), se ha propuesto como un posible inhibidor de la proteína calmodulina. La calmodulina juega un papel crucial en la señalización del calcio y regula varios procesos celulares. La inhibición de la calmodulina por BIM VII podría tener implicaciones para el tratamiento de enfermedades e intervenciones terapéuticas .

Aplicaciones clínicas

Si bien BIM VII en sí mismo puede no haber llegado a ensayos clínicos, los compuestos relacionados como la ruboxistaurina y la enzastaurina (también BIM) han demostrado actividad clínica. Por ejemplo, la ruboxistaurina es un potente inhibidor de la proteína quinasa C-β y se ha investigado para la retinopatía diabética y otras complicaciones vasculares . La enzastaurina, otro derivado de BIM, ha mostrado promesa en la terapia del cáncer.

Nuevas entidades químicas

Las variaciones estructurales dentro de la familia de las bisindolylmaleimidas pueden conducir a una nueva bioactividad. Los investigadores continúan explorando modificaciones químicas para descubrir derivados de BIM con perfiles mejorados de selectividad, eficacia y seguridad. Estos esfuerzos tienen como objetivo abordar necesidades médicas no cubiertas y avanzar en el desarrollo de fármacos.

En resumen, la Bisindolylmaleimida VII representa un andamiaje versátil con aplicaciones potenciales en la inhibición de la proteína quinasa, la modulación de la calmodulina, la terapia antimicrobiana y más allá. Su flexibilidad y propiedades únicas la convierten en un tema emocionante para futuras investigaciones y descubrimiento de fármacos . 🧪🔬

Mecanismo De Acción

Target of Action

Bisindolylmaleimide VII is a potent, selective inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases that play critical roles in several signal transduction pathways. They are involved in regulating the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

Bisindolylmaleimide VII interacts with the catalytic subunit of PKC, inhibiting its function . This inhibition is competitive with ATP . The compound’s potency as an inhibitor of PKC is increased by cationic substituents at the indole nitrogen .

Biochemical Pathways

By inhibiting PKC, Bisindolylmaleimide VII affects PKC-mediated pathways for the transduction of hormone, cytokine, and growth factor signals . This can lead to a variety of downstream effects, depending on the specific pathway and cell type involved.

Pharmacokinetics

It is known that the compound should be prepared in dmso for use

Result of Action

The inhibition of PKC by Bisindolylmaleimide VII can have various molecular and cellular effects, depending on the specific role of PKC in the cells being studied. For example, PKC plays a role in cell growth and proliferation, so inhibition of PKC could potentially affect these processes .

Action Environment

The action, efficacy, and stability of Bisindolylmaleimide VII can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C

Safety and Hazards

Direcciones Futuras

Bisindolylmaleimide VII and other BIM-type compounds have stimulated great interest in medicinal chemistry programs due to their unique biological activities . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . This makes these compounds attractive to be considered as possible prototypes of new calmodulin protein inhibitors .

Análisis Bioquímico

Biochemical Properties

Bisindolylmaleimide VII interacts with the catalytic subunit of PKC, inhibiting its function . The inhibition is competitive with ATP . Studies of structure-activity relationships of analogs indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .

Cellular Effects

Bisindolylmaleimide VII has been shown to have significant effects on various types of cells and cellular processes. It is used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . It has also been reported to inhibit ABCG2, a half-transporter associated with drug resistance in cancer cells .

Molecular Mechanism

The molecular mechanism of action of Bisindolylmaleimide VII involves its binding to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation and activation, leading to reduced expression of STAT3 downstream target genes .

Temporal Effects in Laboratory Settings

It is known that Bisindolylmaleimide VII is a potent and selective inhibitor of protein kinase C, and its effects can be observed in both in vitro and in vivo studies .

Metabolic Pathways

Bisindolylmaleimide VII is involved in the metabolic pathways related to protein kinase C (PKC). It inhibits PKC by interacting with the catalytic subunit .

Transport and Distribution

It is known that Bisindolylmaleimide VII can inhibit the ATP-binding cassette (ABC) transporter ABCB1 .

Subcellular Localization

It is known that Bisindolylmaleimide VII can bind to the SH2 domain of STAT3, suggesting a potential nuclear localization .

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLVUAHQOFDKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274364 | |

| Record name | bisindolylmaleimide vii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137592-47-3 | |

| Record name | bisindolylmaleimide vii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

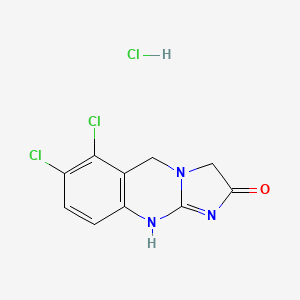

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)

![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)